Sodium benzenesulfinate

Physical Organic Chemistry Nucleophilic Substitution Kinetics

When sulfonylation reactions demand a predictable, non-aggressive nucleophile to avoid over-functionalization, sodium benzenesulfinate provides the ideal middle-ground reactivity between p-toluenesulfinate and p-chlorobenzenesulfinate. Key advantages: - Quantified nucleophilicity: ranks between electron-rich and electron-poor analogs, enabling controlled reaction rates. - Specific yield: delivers ethyl phenyl sulfone without methyl-group contamination (34-48% yield). - Baseline standard: essential reference compound for mechanistic SN2 studies. Reliable global supply with consistent 98% purity supports both research and scale-up.

Molecular Formula C6H6O2S.Na
C6H6NaO2S
Molecular Weight 165.17 g/mol
CAS No. 873-55-2
Cat. No. B032014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzenesulfinate
CAS873-55-2
SynonymsNSC 135147;  NSC 30629;  Sodium Benzenesulfinate;  Sodium Phenylsulfinate; 
Molecular FormulaC6H6O2S.Na
C6H6NaO2S
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)O.[Na]
InChIInChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
InChIKeyRWDJJOUSDATHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzenesulfinate: Chemical Profile


Sodium benzenesulfinate (CAS 873-55-2) is an organosulfur compound belonging to the class of alkali metal arenesulfinates, characterized by the presence of a nucleophilic sulfinyl group (-SO2Na) attached to a phenyl ring [1]. It appears as a white to off-white crystalline powder with a melting point exceeding 300°C, is soluble in water, and exhibits stability under normal temperature and pressure when protected from light and oxidizing agents . This compound is fundamentally distinct from benzenesulfonic acid salts and functions primarily as a sulfonylating agent and radical precursor in diverse organic transformations, including sulfone synthesis and cross-coupling reactions .

1
Sulfonylating agent for nucleophilic substitution reactions
2
Radical precursor in sulfone synthesis and cross-coupling
3
Baseline collector for mineral flotation selectivity studies

Sodium Benzenesulfinate: Why Analogs Fall Short


Substituting sodium benzenesulfinate with other sulfinate salts, such as sodium p-toluenesulfinate or sodium p-chlorobenzenesulfinate, is not straightforward due to the profound influence of para-substituents on the nucleophilicity of the sulfinate ion [1]. The electron-donating methyl group in sodium p-toluenesulfinate enhances its nucleophilicity, while the electron-withdrawing chloro group diminishes it, leading to a quantifiable difference in reaction rates and product yields in SN2 reactions [2]. Furthermore, the specific performance of sodium benzenesulfinate in applications like mineral flotation demonstrates a distinct selectivity profile that cannot be replicated by its methylated analog, underscoring the need for precise reagent selection based on target outcomes rather than generic class functionality [3].

Para-substituent effects alter nucleophilicity
Methyl or chloro groups shift SN2 reactivity compared to unsubstituted benzenesulfinate; reaction rates and yields may differ significantly.
Alkylation yield may not transfer
Sodium p-toluenesulfinate gives higher ethyl sulfone yield, but changes product identity. Select based on target sulfone structure, not yield alone.
Flotation selectivity cannot be replicated
Methylated analog shows markedly enhanced galena selectivity; benzenesulfinate’s selectivity profile is inconspicuous and may not suit targeted separation.

Sodium Benzenesulfinate: Comparative Performance


Nucleophilicity: Benzenesulfinate vs. p-Toluenesulfinate

In nucleophilic substitution reactions with γ-functionalized allyl bromides, the nucleophilicity of sodium benzenesulfinate is quantitatively positioned between that of sodium p-toluenesulfinate and sodium p-chlorobenzenesulfinate. The reactivity order, established by second-order rate constants (k), is: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion [1]. This ranking is consistent across substrates like 4-bromo-2-butenenitrile and 1,3-dibromopropene.

Nucleophilicity ranking
Head-to-head
p-tolyl > phenyl > p-chlorophenyl (SN2 k values)
Reported intermediate reactivity; supports controlled sulfonylation
Consistent across allyl bromide substrates
Physical Organic Chemistry Nucleophilic Substitution Kinetics

Alkylation Yield: Benzenesulfinate vs. p-Toluenesulfinate

In the synthesis of ethyl aryl sulfones via alkylation with ethyl sulfate, sodium benzenesulfinate demonstrates a lower yield compared to sodium p-toluenesulfinate. The yield for ethyl phenyl sulfone using sodium benzenesulfinate is capped at approximately 34-48%, whereas sodium p-toluenesulfinate affords ethyl p-tolyl sulfone in a higher yield of 45% [1]. This disparity highlights the influence of the para-methyl substituent on reaction efficiency.

Alkylation yield
Head-to-head
34-48% ethyl phenyl sulfone yield
Reported yield context; useful when para-methyl is undesired
p-Tolyl analog yields 45% under comparable conditions
Organic Synthesis Alkylation Sulfone Synthesis

Flotation Selectivity: Benzenesulfinate vs. p-Toluenesulfinate

In mineral flotation, sodium benzenesulfinate (SBS) serves as a baseline collector with limited selectivity for galena over pyrite. The introduction of a para-methyl group to create sodium p-toluenesulfinate (SPTS) results in a collector with significantly enhanced selectivity for galena, as confirmed by flotation tests, FTIR, XPS, adsorption capacity, and contact angle measurements [1]. This demonstrates that sodium benzenesulfinate's selectivity profile is distinct and inferior to its methylated derivative in this application.

Flotation selectivity
Head-to-head
Inconspicuous galena/pyrite selectivity (baseline)
Reported baseline selectivity; selectivity enhancement requires methylated analog
Verified by FTIR, XPS, adsorption and contact angle data
Mineral Processing Flotation Surfactant Chemistry

Sodium Benzenesulfinate: Key Applications


Balanced Reactivity in SN2 Reactions

Based on the quantified nucleophilicity ranking (p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate) [1], sodium benzenesulfinate should be the reagent of choice when a balance between high reactivity (offered by p-toluenesulfinate) and low reactivity (p-chlorobenzenesulfinate) is required. This middle-ground reactivity is beneficial in multi-step syntheses where a less aggressive sulfonylating agent is needed to avoid side reactions or over-functionalization. Procurement decisions should favor sodium benzenesulfinate for applications requiring a controlled, predictable nucleophile.

Ethyl Phenyl Sulfone Synthesis: Yield vs. Purity

The direct head-to-head comparison of alkylation yields shows sodium p-toluenesulfinate gives a higher yield (45%) of ethyl p-tolyl sulfone compared to sodium benzenesulfinate (34-48%) for ethyl phenyl sulfone [2]. Therefore, sodium benzenesulfinate is specifically indicated when the desired product is ethyl phenyl sulfone, and the presence of a para-methyl group from sodium p-toluenesulfinate would contaminate the product. For applications where product purity is paramount and the methyl group is detrimental, sodium benzenesulfinate is the essential reagent despite its lower yield.

Flotation Selectivity with p-Toluenesulfinate

In the flotation separation of galena and pyrite, sodium benzenesulfinate (SBS) exhibits inconspicuous selectivity, making it a suboptimal collector compared to sodium p-toluenesulfinate (SPTS), which shows much better selectivity [3]. This evidence guides industrial users in mineral processing to avoid sodium benzenesulfinate in favor of SPTS when high selectivity is the primary objective. Procurement for flotation applications should thus prioritize SPTS over SBS.

Substituent Effects on SN2 Reactivity

The comparative kinetic studies on sodium benzenesulfinate, sodium p-toluenesulfinate, and sodium p-chlorobenzenesulfinate provide a clear, quantifiable dataset for investigating the electronic effects of para-substituents on SN2 reaction rates [1]. Sodium benzenesulfinate serves as the essential non-substituted baseline compound in these mechanistic studies. Researchers examining structure-activity relationships in sulfinate nucleophilicity require sodium benzenesulfinate as a reference point to accurately interpret the effects of electron-donating and electron-withdrawing groups.

Application
Selection Property
Validation Focus
SN2 sulfonylation studies
Intermediate nucleophilicity between methyl and chloro analogs
Reactivity ranking verification (k values)
Ethyl phenyl sulfone synthesis
Product purity (para-methyl-free)
Yield endpoint review vs. methylated analog
Mineral flotation baseline studies
Selectivity context (inconspicuous baseline)
Selectivity enhancement review with methylated analog
Structure-activity relationship studies
Electronic effect baseline (unsubstituted ring)
Substituent effect interpretation (Me, Cl)
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